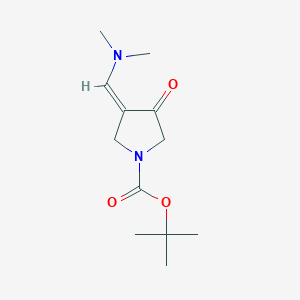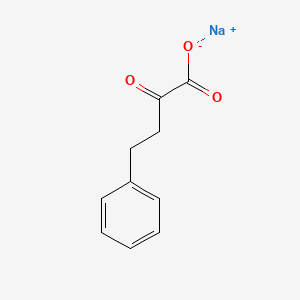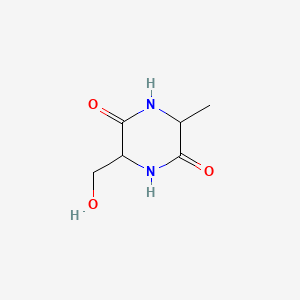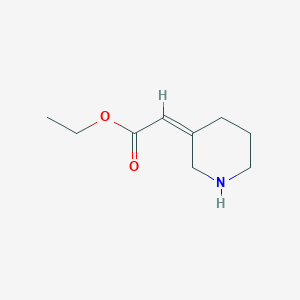
SODIUM-2-PHOSPHO-18-MOLYBDATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium-2-Phospho-18-Molybdate is a chemical compound with the molecular formula Mo18Na6O62P2 . It is also known by its CAS number 12273-51-7 . In aqueous solution, sodium molybdate features dissociated sodium ions and tetrahedral molybdate (MoO 42-), which adopts a sulfate-like structure .
Synthesis Analysis
The synthesis of this compound involves the use of sodium molybdate dihydrate as the source of molybdenum, mixed with transition metal chloride and 2-methylimidazole (2-MI), using the “one-pot method” to synthesize crystalline proton conducting materials . Another method involves the condensation of phosphate and molybdate ions in aqueous acid medium to form phosphomolybdic acid (PMA) followed by its reduction to molybdenum blue .Molecular Structure Analysis
The molecular structure of this compound is complex. The MoO 42- subunits are tetrahedral with Mo-O distances near 178 pm . The molecular weight of this compound is 2919.13000 .Chemical Reactions Analysis
Phosphate(V) ions react with ammonium molybdate to produce a colored complex. This reaction is carried out in an acidic solution containing excess ascorbic acid (vitamin C) to prevent the complex from slowly oxidizing . Another study shows that sodium molybdate dihydrate is used as the source of molybdenum, mixed with transition metal chloride and 2-methylimidazole (2-MI), using the “one-pot method” to synthesize two crystalline proton conducting materials .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium-2-Phospho-18-Molybdate involves the reaction between Sodium Molybdate and Phosphoric Acid.", "Starting Materials": [ "Sodium Molybdate", "Phosphoric Acid" ], "Reaction": [ "Dissolve Sodium Molybdate in water to form a solution.", "Add Phosphoric Acid to the Sodium Molybdate solution and stir.", "Heat the mixture to a temperature of 80-90°C and stir for 2-3 hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with water and dry it in an oven at 100°C.", "The resulting product is Sodium-2-Phospho-18-Molybdate." ] } | |
| 12273-51-7 | |
Formule moléculaire |
18MoO3.6Na.2O4P |
Poids moléculaire |
2918.75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)


